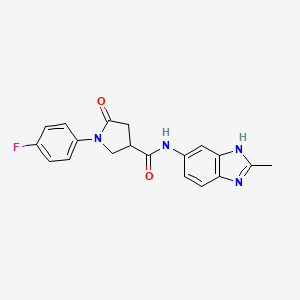

1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c1-11-21-16-7-4-14(9-17(16)22-11)23-19(26)12-8-18(25)24(10-12)15-5-2-13(20)3-6-15/h2-7,9,12H,8,10H2,1H3,(H,21,22)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARZLLIKFATBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the fluorophenyl group: This step involves the coupling of the benzimidazole core with a fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Formation of the pyrrolidine ring: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable precursor.

Amidation: The final step involves the formation of the amide bond between the pyrrolidine ring and the benzimidazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-chlorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

- 1-(4-bromophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro- and bromo- counterparts.

Actividad Biológica

1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C16H14FN3O

Molecular Weight: 283.30 g/mol

IUPAC Name: 1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

The compound is structurally related to benzimidazole derivatives, which have been shown to exhibit various pharmacological activities, including modulation of GABA-A receptors. Research indicates that benzimidazole derivatives can act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity and potentially leading to anxiolytic effects .

Pharmacological Effects

- GABA-A Receptor Modulation : Studies have shown that compounds similar to 1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide can enhance GABAergic transmission. This modulation is essential for developing anxiolytic and sedative medications .

- Metabolic Stability : The compound exhibits favorable metabolic stability compared to other benzimidazole derivatives, which is crucial for reducing hepatotoxicity risks associated with rapid metabolism .

Study on GABA-A Receptor PAMs

A study investigated the biological potential of benzimidazoles as α1β2γ2 GABA-A receptor PAMs. The findings indicated that certain derivatives, including those related to our compound, demonstrated significant binding affinity and metabolic stability when tested with human liver microsomes (HLMs). These derivatives retained a high percentage of the parent compound after metabolic testing, suggesting lower toxicity profiles compared to traditional drugs like alpidem .

Comparative Analysis of Metabolic Stability

In a comparative analysis, the metabolic stability of 1H-benzimidazole derivatives was evaluated against known PAMs. The results highlighted that the tested compounds, including 1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide, displayed significantly higher metabolic stability. For instance, one derivative remained 90% unmetabolized after 120 minutes in HLMs, indicating its potential for safer therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H14FN3O |

| Molecular Weight | 283.30 g/mol |

| GABA-A Receptor Activity | Positive Allosteric Modulator |

| Metabolic Stability (after 120 min) | 90% remaining |

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be standardized to improve yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including:

- Amide coupling : Activation of the pyrrolidine-3-carboxylic acid moiety using reagents like HATU or EDCI in anhydrous DMF .

- Fluorophenyl group introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution with 4-fluorophenylboronic acid under Pd catalysis .

- Benzimidazole formation : Cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl/EtOH) .

Q. Optimization strategies :

- Use trifluoroacetic acid (TFA) for intermediate purification to remove side products .

- Monitor reaction progress via HPLC-MS to adjust time/temperature (e.g., 80–100°C for 12–24 hours) .

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

- NMR spectroscopy :

- H/C NMR to confirm substitution patterns (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm; benzimidazole NH at δ 12.1 ppm) .

- F NMR for verifying fluorophenyl group integrity (δ -115 to -120 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calc. for CHFNO: 352.13 g/mol) .

- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays targeting kinases or proteases, given the compound’s benzimidazole and pyrrolidinone motifs (common in ATP-competitive inhibitors) .

- Example: IC determination against Aurora kinase A using a Z′-LYTE™ assay .

- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) via HPLC-UV .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

Methodological Answer:

- Core modifications :

- Replace the 4-fluorophenyl group with substituted phenyl or heteroaryl groups (e.g., 4-chlorophenyl, pyridinyl) to assess steric/electronic effects .

- Vary the benzimidazole N-methyl group to bulkier substituents (e.g., isopropyl) to modulate hydrophobic interactions .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., pyrrolidinone carbonyl) and hydrophobic regions .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. How should researchers address contradictions in biological data across different assay systems?

Methodological Answer:

- Assay validation :

- Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Control for cell line variability (e.g., use isogenic pairs with/without target gene knockout) .

- Data normalization : Apply Z-score or percent inhibition normalization to account for plate-to-plate variability .

- Meta-analysis : Use tools like RevMan or MetaLab to aggregate data from multiple studies and identify trends .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

Methodological Answer:

- ADMET prediction :

- Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, hERG liability, and bioavailability .

- Perform molecular dynamics simulations (e.g., GROMACS) to assess binding mode stability in CYP3A4 .

- Metabolite identification :

- Employ Mass Frontier or MetabolitePilot to predict Phase I/II metabolites via in silico fragmentation .

- Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.